2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride
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Overview
Description
2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride is a chemical compound with the molecular formula C4H14Cl2N2O2S2 and a molecular weight of 257.20 . It is a doubly positively charged alkanethiosulfonate, commonly used in scientific research for its unique properties . This compound is soluble in water, DMSO, and DMF, and is typically stored at -20°C .
Preparation Methods
The synthesis of 2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride involves the reaction of 2-aminoethanethiol with ethanesulfonyl chloride under controlled conditions. The reaction typically takes place in an aqueous medium, and the product is isolated as a dihydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and stability.
Chemical Reactions Analysis
2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Medicine: It is used in research related to drug development and the study of biochemical pathways.
Mechanism of Action
The mechanism of action of 2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride involves its interaction with molecular targets such as proteins and enzymes. The compound can modify the electrostatic potential and accessibility of specific sites on these targets, thereby influencing their activity and function . The pathways involved may include signal transduction, ion channel regulation, and enzyme inhibition.
Comparison with Similar Compounds
2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride can be compared with other similar compounds such as:
2-Aminoethanethiol: A precursor in the synthesis of the compound, with similar reactivity but different properties.
Ethanesulfonyl Chloride: Another precursor, used in the synthesis of various sulfonate derivatives.
Dithiothreitol (DTT): A reducing agent with similar applications in biochemical research.
The uniqueness of this compound lies in its dual amino and sulfonate functionalities, which provide a versatile platform for various chemical and biological applications.
Properties
Molecular Formula |
C4H14Cl2N2O2S2 |
---|---|
Molecular Weight |
257.2 g/mol |
IUPAC Name |
2-(2-aminoethylsulfonylsulfanyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C4H12N2O2S2.2ClH/c5-1-3-9-10(7,8)4-2-6;;/h1-6H2;2*1H |
InChI Key |
WQOJEYKRCYAPHO-UHFFFAOYSA-N |
Canonical SMILES |
C(CSS(=O)(=O)CCN)N.Cl.Cl |
Origin of Product |
United States |
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